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Compound of Interest

Compound Name:
2-((2R,6S)-2,6-Dimethylpiperazin-

1-yl)acetamide

CAS No.: 1148003-52-4

Cat. No.: B1403175

Get Quote

Executive Summary & Scaffold Rationale
The 2,6-dimethylpiperazine acetamide scaffold represents a critical evolution in the design of

peptidomimetics and ion channel blockers. While the unsubstituted piperazine ring is a

"privileged structure" in medicinal chemistry (found in drugs like Ranolazine and Sildenafil), it

frequently suffers from rapid metabolic clearance via CYP450-mediated

-hydroxylation and N-oxidation.

This guide analyzes the strategic incorporation of methyl groups at the 2 and 6 positions of the

piperazine ring.[1][2] This modification is not merely cosmetic; it serves as a steric shield and a

conformational lock.

The Core Value Proposition
Compared to unsubstituted piperazine acetamides, the 2,6-dimethyl variants offer:

Metabolic Stability: Steric hindrance at the
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-carbons blocks oxidative attack.

Selectivity: The methyl groups restrict the rotation of the N-substituents, freezing the

molecule in a bioactive conformation (often favoring the equatorial orientation).

Chiral Vectoring: The ability to select between cis (meso) and trans (

-symmetric) isomers allows for precise probing of receptor pockets (e.g., Nav1.7 pore loops).

Comparative SAR Analysis
The following analysis compares the 2,6-dimethylpiperazine scaffold against its primary

alternatives: the unsubstituted piperazine and the homopiperazine (diazepine).

Performance Metrics: Activity vs. Stability
Case Study Context: Data synthesized from Sodium Channel (Nav1.[3][4]7) and CPS1 inhibitor

optimization campaigns.

Feature
Unsubstituted

Piperazine

2,6-

Dimethylpiperazine

(cis)

Homopiperazine (7-

membered)

Primary Liability

High metabolic

clearance (

)

Synthetic complexity

(stereocontrol)

Entropy penalty

(floppy ring)

Nav1.7 Potency (

)
Baseline (e.g., 50 nM) High (e.g., 10-25 nM) Low (>500 nM)

Metabolic Stability (

)
Low (< 15 min) High (> 60 min) Moderate

Conformation Chair (fluxional)
Chair (Locked

Equatorial)
Twist-boat (flexible)

Lipophilicity (

cLogP)
Reference (0.0) +0.6 to +0.8 +0.4
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Key Insight: The cis-2,6-dimethyl substitution typically yields the optimal balance. The methyl

groups prefer the equatorial position to avoid 1,3-diaxial strain. This forces the N-substituents

(the acetamide linker and the distal aryl group) into specific vectors that often enhance binding

affinity while simultaneously blocking the approach of metabolic enzymes.

The "Methyl Effect" on Pharmacokinetics
In acetamide derivatives, the amide bond is susceptible to hydrolysis by amidases.

Mechanism: The 2,6-dimethyl groups on the piperazine create a "molecular bumper" that

hinders the approach of hydrolytic enzymes to the proximal nitrogen, thereby extending the

half-life of the amide bond in plasma.

Mechanistic Visualization
SAR Decision Logic
The following diagram illustrates the decision pathway for optimizing piperazine acetamides,

highlighting why a chemist would transition to the 2,6-dimethyl scaffold.
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Figure 1: Medicinal Chemistry Logic Flow for selecting 2,6-dimethylpiperazine to solve

metabolic liabilities.

Experimental Protocols
To ensure reproducibility, the synthesis of these acetamides requires strict control over

stoichiometry to prevent over-alkylation (bis-alkylation) of the piperazine.
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Synthesis of N-Aryl-2-(cis-2,6-dimethylpiperazin-1-
yl)acetamide
Objective: Selective mono-alkylation of cis-2,6-dimethylpiperazine with an

-chloroacetamide.

Reagents:

cis-2,6-Dimethylpiperazine (3.0 eq) – Excess is critical to prevent dimer formation.

2-Chloro-N-(aryl)acetamide (1.0 eq)

Potassium Carbonate (

) or DIPEA (1.5 eq)

Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

Preparation: Dissolve cis-2,6-dimethylpiperazine (3.0 mmol) and

(1.5 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.

Addition: Cool the solution to 0°C. Add the 2-chloro-N-(aryl)acetamide (1.0 mmol) dropwise

over 15 minutes. Note: Slow addition favors mono-alkylation.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

LC-MS (Target mass: M+1).

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

Purification: The excess 2,6-dimethylpiperazine is polar and can be removed via aqueous

wash or column chromatography (DCM:MeOH:NH3 gradient).

Checkpoint: Verify stereochemistry via 1H NMR. The cis-isomer typically shows distinct

doublet signals for the methyl groups with specific coupling constants (
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).

Assay: Metabolic Stability (Microsomal Stability)
Objective: Quantify the "shielding" effect of the methyl groups.

Incubation: Incubate test compound (1

) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate
buffer (pH 7.4) at 37°C.

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile

containing internal standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time.

(slope).

Success Criteria:

min is considered stable for this scaffold.

Pathway & Interaction Diagram
The following diagram details how the acetamide linker acts as a bridge, positioning the 2,6-

dimethylpiperazine to block the ion channel pore while the aryl tail engages the hydrophobic

pocket.
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Figure 2: Mechanism of Action and Metabolic Shielding. The methyl groups actively repel

CYP450 enzymes while the scaffold anchors the drug in the solvent-exposed region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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